

Application Notes and Protocols for the Quantitative Analysis of Quinolactacin B

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Compound of Interest

Compound Name: Quinolactacin B

Cat. No.: B1251722

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Introduction

Quinolactacin B is a fungal metabolite isolated from *Penicillium* species, belonging to a class of quinolone compounds with a unique γ -lactam ring structure.[1] Quinolactacins have garnered significant interest due to their potential as pharmacophores in the treatment of diseases like cancer and Alzheimer's disease.[2] Notably, the related compound Quinolactacin A has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF- α), a key cytokine implicated in inflammatory processes.[3] The development of robust and reliable quantitative analytical methods for **Quinolactacin B** is therefore crucial for pharmacokinetic studies, formulation development, and quality control in drug discovery and development pipelines.

This document provides detailed protocols for the quantitative analysis of **Quinolactacin B** in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Quinolactacin B

A summary of the key physicochemical properties of **Quinolactacin B** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₂	[1]
Molecular Weight	256.30 g/mol	Calculated
Appearance	White Solid	[4]
UV max (in Methanol)	~225, 280, 320 nm (estimated)	Based on quinolone chromophore

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **Quinolactacin B** in bulk materials and simple formulations.

1.1. Materials and Reagents

- **Quinolactacin B** reference standard (>95% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- 0.45 µm syringe filters

1.2. Instrumentation and Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II LC System or equivalent
Column	Agilent InfinityLab Poroshell 120 EC-C18 (4.6 x 150 mm, 4 µm) or equivalent
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient	20% B to 80% B over 10 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	280 nm

1.3. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Quinolactacin B** reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Dissolve the sample containing **Quinolactacin B** in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

1.4. Method Validation Parameters (Hypothetical Data)

Parameter	Result
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of **Quinolactacin B** in complex biological matrices such as plasma or tissue homogenates.

2.1. Materials and Reagents

- All reagents from the HPLC-UV method.
- Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled **Quinolactacin B** or another quinolone).
- Protein precipitation solvent: Acetonitrile with 0.1% formic acid.

2.2. Instrumentation and Conditions

Parameter	Condition
LC System	Agilent 1290 Infinity II LC System or equivalent
Mass Spectrometer	Agilent 6470 Triple Quadrupole MS or equivalent
Column	Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) or equivalent
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient	10% B to 90% B over 5 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	4000 V
Gas Temperature	350°C
Gas Flow	10 L/min

2.3. Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing a standard solution of **Quinolactacin B** into the mass spectrometer.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Quinolactacin B	257.1	186.1 (Quantifier)	20
Quinolactacin B	257.1	158.1 (Qualifier)	25
Internal Standard	(To be determined)	(To be determined)	(To be determined)

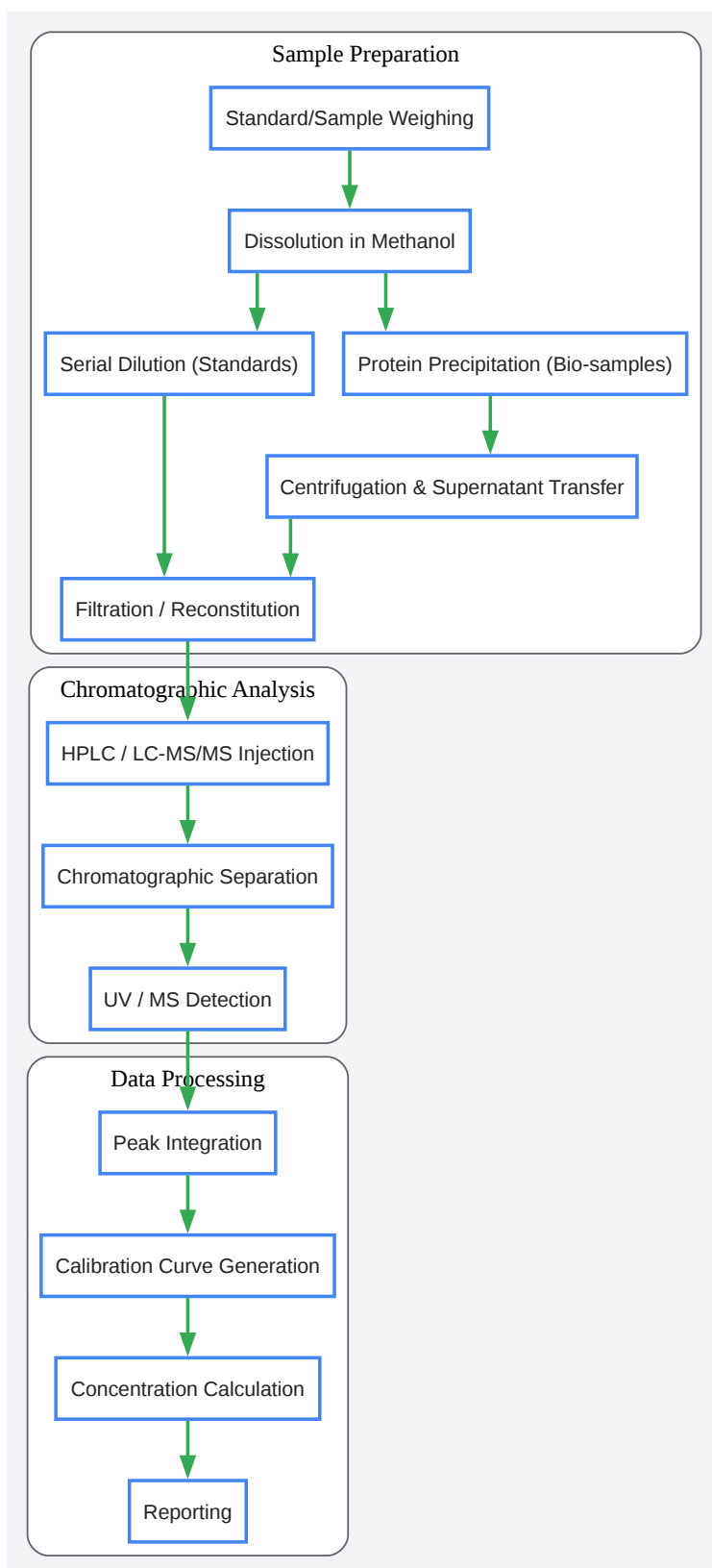
2.4. Sample Preparation (Plasma)

- To 100 µL of plasma, add 20 µL of the internal standard working solution.
- Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Inject into the LC-MS/MS system.

2.5. Method Validation Parameters (Hypothetical Data)

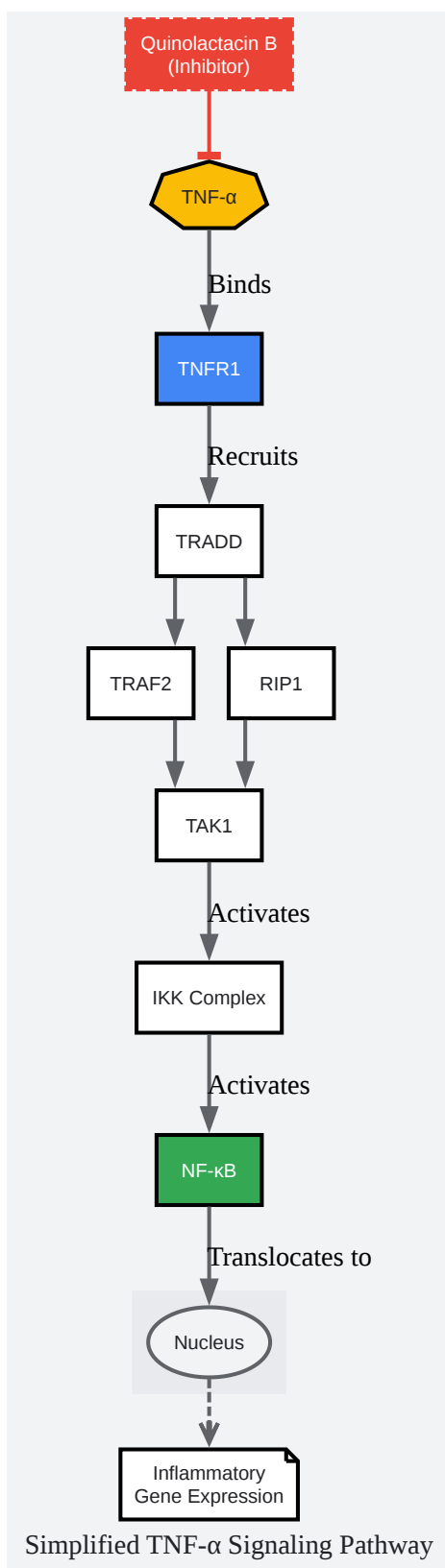
Parameter	Result
Linearity (R^2)	> 0.995
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.2 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85-115%
Matrix Effect	Minimal

Visualizations



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Caption: Experimental workflow for the quantitative analysis of **Quinolactacin B**.



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Caption: Simplified TNF- α signaling pathway and the potential inhibitory role of **Quinolactacin B**.

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